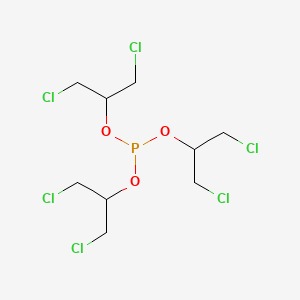

tris(1,3-dichloropropan-2-yl) phosphite

Description

Contextualization of Tris(1,3-dichloropropan-2-yl) Phosphate (B84403) within Contemporary Environmental Chemistry and Materials Science

Within materials science, TDCPP is recognized as a high-production-volume chemical used extensively as an additive flame retardant. nih.gov Its principal use is in flexible polyurethane foams, which are integral components of upholstered furniture, automotive seating, and some building insulation and baby products. nih.govhealth.state.mn.usca.gov TDCPP is also utilized in plastics, resins, and textiles. escholarship.org As an "additive" flame retardant, it is physically mixed with the polymer rather than chemically bonded to it. wikipedia.orgnih.gov This characteristic is central to its environmental relevance, as it allows the chemical to leach, volatilize, or abrade from consumer products over their lifespan. nih.govescholarship.org

This leaching property directly links the material science applications of TDCPP to its significance in environmental chemistry. The constant release from a vast array of consumer goods has led to its ubiquitous presence in various environmental compartments. nih.gov It is frequently detected in indoor environments, including household and office dust and air, which are considered major pathways for human exposure. health.state.mn.usregulations.govgreensciencepolicy.org From indoor sources and industrial wastewater, TDCPP enters the wider environment, leading to contamination of surface water, groundwater, sediment, and sewage sludge. health.state.mn.usregulations.govcanada.caresearchgate.net Its persistence and slow degradation in the environment further amplify its impact, establishing TDCPP as a significant and widespread pollutant. wikipedia.orghealth.state.mn.us

Chemical and Physical Properties of TDCPP

| Property | Value |

|---|---|

| Chemical Formula | C9H15Cl6O4P |

| Molar Mass | 430.89 g·mol−1 |

| Appearance | Colorless viscous liquid |

| Synonyms | TDCPP, TDCIPP, Fyrol FR-2 |

| Primary Use | Additive flame retardant, plasticizer |

Evolution of Research Perspectives on Tris(1,3-dichloropropan-2-yl) Phosphate as a Chemical of Emerging Environmental Relevance

The scientific perspective on TDCPP has evolved considerably over the decades. Initial concerns about its safety emerged in the late 1970s and early 1980s, leading to its removal from use in children's pajamas due to evidence of mutagenicity. wikipedia.org However, its use in other applications continued and saw a significant resurgence following the phase-out of other flame retardants, specifically pentabromodiphenyl ether (PentaBDE), in the mid-2000s. ca.govgreensciencepolicy.org TDCPP became a primary replacement for PentaBDE in polyurethane foam, which inadvertently increased its production and environmental loading. greensciencepolicy.org

This renewed and widespread use propelled TDCPP into the category of an "emerging environmental contaminant". nih.govconsensus.app Research focus intensified as monitoring studies consistently detected TDCPP in diverse environmental media and human tissues, including breast milk, seminal plasma, and adipose tissue. nih.govregulations.gov The classification of TDCPP as a carcinogen under California's Proposition 65 in 2011, based on animal studies showing tumor formation, marked a critical turning point in its regulatory and scientific assessment. wikipedia.orgnih.govregulations.gov This history highlights a reactive pattern in chemical regulation, where the replacement for one hazardous chemical becomes a subsequent environmental concern itself, driving further research into its long-term impacts. researchgate.net

Environmental Occurrence of TDCPP

| Environmental Medium | Detection Status | Reported Concentration Ranges |

|---|---|---|

| Indoor Dust (U.S. Homes) | Frequently Detected (>96% of samples) | Geometric Mean: 1.9 µg/g |

| Indoor Air (Offices) | Frequently Detected (87% of samples) | Geometric Mean: 1.2 ng/m³ |

| Surface Water (U.S. Streams) | Detected in >50% of streams | Average: 0.002 - 0.18 µg/L |

| Human Tissues | Detected | Present in breast milk, seminal plasma, urine |

Scope and Objectives of Scholarly Inquiry into the Environmental Dynamics and Chemical Transformations of Tris(1,3-dichloropropan-2-yl) Phosphate

Current scholarly inquiry into TDCPP is multifaceted, driven by the need to understand its complete environmental lifecycle and associated risks. A primary objective is to characterize its environmental fate and transport. Researchers are investigating how TDCPP moves from products into dust and air, and subsequently into water and soil systems. canada.ca Studies focus on its persistence, as it is not readily biodegradable, and its potential for long-range transport via atmospheric particles. health.state.mn.uscanada.ca

Another critical area of research is its chemical and biological transformation. In the environment, studies explore its degradation pathways, such as photodegradation, although it is generally slow to break down. wikipedia.orgacs.org Within organisms, research focuses on its metabolism. It is known that TDCPP is metabolized in the body to diester and monoester forms, with bis(1,3-dichloro-2-propyl) phosphate (BDCPP) being the primary urinary metabolite used as a biomarker for exposure. nih.govnih.govnih.gov

Furthermore, a significant portion of research aims to elucidate the mechanisms of its toxicity. escholarship.org Investigations at the cellular and molecular level explore how TDCPP and its metabolites may induce effects such as endocrine disruption, neurotoxicity, and carcinogenicity. nih.govnih.govnih.gov The overarching goal of this collective scientific effort is to build a comprehensive understanding of TDCPP's environmental behavior and health risks to support informed risk assessment and regulatory decisions. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

6749-73-1 |

|---|---|

Molecular Formula |

C9H15Cl6O3P |

Molecular Weight |

414.9 g/mol |

IUPAC Name |

tris(1,3-dichloropropan-2-yl) phosphite |

InChI |

InChI=1S/C9H15Cl6O3P/c10-1-7(2-11)16-19(17-8(3-12)4-13)18-9(5-14)6-15/h7-9H,1-6H2 |

InChI Key |

ZAEFNQVGOJSYDQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CCl)OP(OC(CCl)CCl)OC(CCl)CCl)Cl |

Origin of Product |

United States |

Synthesis and Advanced Chemical Characterization of Tris 1,3 Dichloropropan 2 Yl Phosphite

Methodologies for the Chemical Synthesis of Tris(1,3-dichloropropan-2-yl) Phosphate (B84403) from Precursor Compounds (e.g., Epichlorohydrin (B41342) and Phosphorus Oxychloride)

The predominant industrial synthesis of tris(1,3-dichloro-2-propyl) phosphate (TDCPP) involves the reaction of phosphorus oxychloride with epichlorohydrin. wikipedia.orgnih.govca.gov This method is a common route for producing chlorinated organophosphate esters. The reaction mechanism proceeds through the epoxide ring-opening of epichlorohydrin, catalyzed by a Lewis acid, followed by esterification with phosphorus oxychloride. ca.govgoogle.com While specific industrial catalysts are often proprietary, aluminum chloride (AlCl3) is cited as a catalyst for similar reactions involving these precursors. google.com The stoichiometry of the reaction typically involves three moles of epichlorohydrin for every one mole of phosphorus oxychloride to form the tri-substituted phosphate ester.

An alternative synthesis route has been developed using dichloropropanol (B8674427) and phosphorus pentoxide as the primary reactants. google.com This method is proposed as a more environmentally benign process because it generates water as a byproduct instead of hydrogen chloride gas. google.com The process involves heating the reactants in the presence of a solid acid catalyst, with continuous removal of the water generated to drive the reaction to completion. google.com

Table 1: Key Reactants in TDCPP Synthesis

| Synthesis Route | Primary Reactants | Byproduct |

|---|---|---|

| Standard Method | Epichlorohydrin, Phosphorus Oxychloride | Hydrogen Chloride |

| Alternative Method | Dichloropropanol, Phosphorus Pentoxide | Water |

Advanced Spectroscopic and Chromatographic Approaches in the Structural Elucidation and Purity Assessment of Synthesized Tris(1,3-dichloropropan-2-yl) Phosphate

The structural confirmation and purity analysis of synthesized TDCPP rely on a combination of advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone method for both identifying and quantifying TDCPP. ca.govnih.gov In mass spectrometry, techniques such as negative chemical ionization (NCI) have been employed to achieve high sensitivity for detecting TDCPP in various matrices. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool, particularly for analyzing TDCPP and its primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), in biological and environmental samples. nih.gov This method often utilizes atmospheric pressure chemical ionization (APCI) and is valued for its sensitivity and specificity, allowing for the detection of trace amounts. nih.gov The purity of the synthesized compound can be assessed by the presence of a single dominant peak in the chromatogram and a mass spectrum that matches the expected fragmentation pattern for the TDCPP molecule.

Investigation of Chemical Reactivity and Transformation Mechanisms of Tris(1,3-dichloropropan-2-yl) Phosphate in Controlled Experimental Systems (e.g., Hydrolytic Stability under Varied Environmental Conditions)

Tris(1,3-dichloro-2-propyl) phosphate is characterized by its slow degradation in the environment. Its chemical reactivity is marked by a slow hydrolysis rate under both acidic and alkaline conditions. chemicalbook.com This hydrolytic stability contributes to its persistence in aquatic environments, soil, and sediment. chemicalbook.com

In biological systems and through environmental degradation, TDCPP is known to metabolize or transform. The primary metabolic pathway involves the hydrolysis of one of the ester bonds, leading to the formation of bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and 1,3-dichloro-2-propanol (B29581). nih.govca.gov BDCPP is the major urinary metabolite found in humans and is often used as a biomarker for TDCPP exposure. nih.govnih.gov Further degradation can lead to the formation of 1,3-dichloro-2-propyl phosphate. nih.gov The persistence of TDCPP is a key aspect of its chemical behavior, as it is not readily removed by conventional wastewater treatment processes.

Comparative Analysis of Tris(1,3-dichloropropan-2-yl) Phosphate with Related Organophosphate Flame Retardants (OPFRs) in terms of Synthetic Routes and Chemical Behavior

TDCPP belongs to the class of chlorinated organophosphate flame retardants (OPFRs), which also includes structurally similar compounds like tris(2-chloroethyl) phosphate (TCEP) and tris(1-chloro-2-propyl) phosphate (TCPP). wikipedia.org

Synthetic Routes: The synthetic pathways for these chlorinated OPFRs are analogous. They are generally produced through the reaction of phosphorus oxychloride with a corresponding epoxide or alcohol. google.com For instance, TCEP is synthesized from phosphorus oxychloride and ethylene (B1197577) oxide, while TCPP is made from phosphorus oxychloride and propylene (B89431) oxide. This shared synthetic foundation results in a family of compounds with a central phosphate core and varying chlorinated alkyl side chains.

Chemical Behavior: The chemical behavior and environmental fate of these OPFRs are influenced by the nature of their alkyl chains. aaqr.org Although all are additive flame retardants, meaning they are not chemically bound to the polymers they are mixed with, their physical properties dictate their environmental distribution. TDCPP has a lower water solubility and a higher octanol-water partition coefficient (Log KOW) compared to TCEP and TCPP, suggesting a greater tendency to adsorb to particulate matter, sediment, and sludge. chemicalbook.comaaqr.org Conversely, its lower vapor pressure means it is less frequently detected in indoor air compared to the more volatile TCEP and TCPP. wikipedia.org The stability of aryl-group and halogenated OPFRs is typically greater than that of non-halogenated alkyl OPFRs. mdpi.com This persistence, combined with their widespread use, makes them a subject of significant environmental monitoring. researchgate.netnih.gov

Table 2: Comparison of Physicochemical Properties of Selected Chlorinated OPFRs

| Compound | Molar Mass ( g/mol ) | Water Solubility | Log KOW | Vapor Pressure |

|---|---|---|---|---|

| TDCPP | 430.9 | <0.1 g/100 mL at 24 °C chemicalbook.com | 3.69 at 20°C chemicalbook.com | 0 Pa at 25°C chemicalbook.com |

| TCEP | 285.33 | Soluble | 1.44 - 1.83 | 0.001 - 0.02 Pa at 25°C |

| TCPP | 327.56 | Soluble | 2.59 | 0.001 - 0.007 Pa at 25°C |

Environmental Occurrence and Global Distribution Patterns of Tris 1,3 Dichloropropan 2 Yl Phosphite

Detection and Quantification of Tris(1,3-dichloropropan-2-yl) Phosphate (B84403) in Diverse Aquatic Environments (e.g., Surface Water, Wastewater Treatment Plant Effluents, Sewage Sludge)

The presence of TDCPP in aquatic ecosystems is well-documented, with detections in surface waters, wastewater, and sewage sludge. ca.gov Industrial and domestic wastewater are significant pathways for TDCPP to enter aquatic environments. health.state.mn.us Wastewater treatment plants (WWTPs) are often not equipped to fully remove organophosphate flame retardants. wikipedia.orghealth.state.mn.us

Studies in both Europe and North America have consistently identified TDCPP in the influents, effluents, and sludge of WWTPs. ca.govacs.org For instance, an analysis of Swedish sewage treatment facilities found detectable concentrations of TDCPP in all three matrices at every plant studied. ca.gov In German WWTPs, average concentrations of a related compound, TCPP, were found to be 520 ng/L in influent and 380 ng/L in effluent, indicating incomplete removal. researchgate.net

Due to its chemical properties, TDCPP tends to adsorb to particulate matter, leading to its accumulation in sewage sludge. who.int A study of 20 German sewage treatment plants found TCPP concentrations in sludge ranging from 1,000 to 20,000 ng/g dry weight. researchgate.net The high concentrations in sludge are a concern, particularly when sludge is used as an agricultural fertilizer, creating a pathway for soil contamination.

TDCPP has also been detected in surface waters, typically at low concentrations. In Minnesota, for example, TDCPP was found in surface streams at concentrations below 0.5 parts per billion (ppb). health.state.mn.us A broader U.S. study of 139 streams detected TDCPP in over half of the samples. ca.gov In China, concentrations in seawater along coastal cities have been measured, with levels of TDCPP ranging from 24 to 377 ng/L. usask.ca

| Location/Matrix | Compound | Concentration Range | Reference |

|---|---|---|---|

| Swedish WWTPs (Influent, Effluent, Sludge) | TDCPP | Detected in all samples | ca.gov |

| German WWTP (Influent) | TCPP | Mean: 520 ng/L | researchgate.net |

| German WWTP (Effluent) | TCPP | Mean: 380 ng/L | researchgate.net |

| German WWTPs (Sludge) | TCPP | 1,000 - 20,000 ng/g (dw) | researchgate.net |

| Minnesota, USA (Surface Water) | TDCPP | < 0.5 ppb | health.state.mn.us |

| Coastal China (Seawater) | TDCPP | 24 - 377 ng/L | usask.ca |

Presence and Concentrations of Tris(1,3-dichloropropan-2-yl) Phosphate in Atmospheric and Terrestrial Compartments (e.g., Indoor Dust, Outdoor Air, Soil)

TDCPP is frequently detected in indoor environments, where humans are most likely to be exposed. health.state.mn.us The primary reservoir for TDCPP indoors is dust, which accumulates the chemical as it leaches from consumer products. nih.govwikipedia.org Numerous studies in the U.S., Europe, and Japan have reported high detection frequencies and variable concentrations of TDCPP in indoor dust. wikipedia.org

A U.S. study of house dust collected between 2002 and 2007 found TDCPP in over 96% of samples, with a geometric mean of 1.9 µg/g and a maximum concentration of 56 µg/g. greensciencepolicy.orgnih.gov Another study in Boston in 2009 detected TDCPP in 99% of dust samples from homes, offices, and vehicles, with one vehicle sample containing over 300 ppm. wikipedia.org Research has shown that concentrations can be significantly higher in offices and vehicles compared to homes. nih.govnih.gov

TDCPP is also present in indoor and outdoor air, though typically at lower concentrations than in dust due to its low vapor pressure. wikipedia.org A study of Boston offices found TDCPP in the air of 87% of the 31 offices sampled, with a geometric mean of 1.2 ng/m³. greensciencepolicy.org In Alexandria, Egypt, indoor air concentrations ranged from 7.0–64 pg/m³, significantly higher than outdoor concentrations of 2.0–16 pg/m³. researchgate.net

In terrestrial environments, TDCPP has been found in soil, often as a result of atmospheric deposition or the application of contaminated sewage sludge. researchgate.net Studies in China have detected various organophosphate flame retardants, including TDCPP, in agricultural soils. researchgate.net While comprehensive data on soil contamination is still emerging, the detection of these compounds indicates that pollution from diffuse atmospheric sources is a relevant pathway. researchgate.net

| Location/Matrix | Detection Frequency | Concentration Range | Reference |

|---|---|---|---|

| U.S. House Dust (2002-2007) | >96% | <0.090 to 56 µg/g | greensciencepolicy.org |

| Boston, USA Dust (Homes, Offices, Vehicles) | 99% | GM: 4.43 µg/g; Max: 326 µg/g | nih.gov |

| Swedish Indoor Dust | - | 0.2 to 67 µg/g | greensciencepolicy.org |

| Boston, USA Office Air | 87% | greensciencepolicy.org | |

| Alexandria, Egypt Indoor Air | - | 7.0 - 64 pg/m³ | researchgate.net |

| Alexandria, Egypt Outdoor Air | - | 2.0 - 16 pg/m³ | researchgate.net |

| Alexandria, Egypt Indoor Dust | 100% | 14.2 - 826.0 ng/g | researchgate.net |

| Alexandria, Egypt Outdoor Dust | 67-80% | ND - 172.0 ng/g | researchgate.net |

Spatial and Temporal Trends in Environmental Concentrations of Tris(1,3-dichloropropan-2-yl) Phosphate across Geographic Regions

The environmental distribution of TDCPP is widespread, with the highest concentrations generally found near urban and industrialized areas. wikipedia.org However, the compound has also been detected in relatively remote locations, indicating its potential for long-range environmental transport. wikipedia.org

Geographically, studies have confirmed the presence of TDCPP in North America, Europe, and Asia. wikipedia.org Concentrations in indoor dust in the U.S. appear comparable to those reported in Europe and Japan. wikipedia.org For instance, median concentrations in Swedish and German house dust were reported at 1.1 µg/g, 1.2 µg/g, and 1.7 µg/g, which are within the range observed in U.S. studies. greensciencepolicy.org

Temporal trend data for TDCPP is more limited. Some research on organophosphate esters in the atmosphere of the Great Lakes region suggests that concentrations of total OPEs may be decreasing over time. researchgate.net However, specific trends for TDCPP can vary by location and environmental compartment. In San Francisco, a study of 16 homes tested in 2006 and again in 2011 found that TDCPP was detected in all homes in both years, suggesting its persistence in the indoor environment. healthvermont.gov The continued use of products containing TDCPP and its slow degradation rate mean that environmental reservoirs of the chemical are likely to persist. wikipedia.orghealth.state.mn.us

Identification of Anthropogenic Sources and Pathways of Environmental Release and Transport for Tris(1,3-dichloropropan-2-yl) Phosphate

The primary anthropogenic source of TDCPP is its use as an additive flame retardant in consumer products. ca.gov It is incorporated into polyurethane foams, plastics, resins, and textile coatings. ca.govnih.gov Since it is not chemically bonded to these materials, TDCPP can be released throughout the product's life cycle via volatilization, leaching, and abrasion. nih.govwikipedia.org

Key pathways for its release into the environment include:

Indoor Environments : Leaching and abrasion from furniture, electronics, and other consumer goods lead to the accumulation of TDCPP in indoor dust and air. nih.govwikipedia.org This is considered a major pathway for human exposure. health.state.mn.us

Wastewater : TDCPP enters the wastewater stream from industrial manufacturing processes and from households through the washing of textiles and the disposal of dust and cleaning water. health.state.mn.usacs.org WWTPs provide a direct route for the compound to enter surface waters and for it to concentrate in sewage sludge. wikipedia.orghealth.state.mn.us

Landfills : The disposal of products containing TDCPP in landfills can lead to the leaching of the chemical into landfill leachate, which can then contaminate groundwater. health.state.mn.us

Atmospheric Transport : While TDCPP has a low vapor pressure, it can be transported in the atmosphere adsorbed to particulate matter, leading to its deposition in locations far from its original source. researchgate.net

Environmental Fate and Transformation Dynamics of Tris 1,3 Dichloropropan 2 Yl Phosphite

Abiotic Degradation Processes of Tris(1,3-dichloropropan-2-yl) Phosphite (B83602) in Environmental Matrices (e.g., Hydrolysis, Photolysis, Oxidation)

Tris(1,3-dichloropropan-2-yl) phosphite (TDCPP) is recognized for its moderate persistence in the environment, demonstrating resistance to some abiotic degradation processes. ct.gov Studies indicate that it hydrolyzes slowly when refluxed with aqueous acid and undergoes slow cleavage under alkaline conditions. chemicalbook.com This inherent stability contributes to its prolonged presence in various environmental compartments.

Electrochemical oxidation has been investigated as a potential degradation pathway for TDCPP. In one study, using a Ti/SnO₂-Sb/La-PbO₂ anode, the electrochemical degradation of TDCPP was found to follow pseudo-first-order kinetics. rhhz.net The primary mechanism of degradation in this process was identified as oxidation by hydroxyl radicals. rhhz.net While nearly complete degradation of TDCPP was achieved within 180 minutes, the total organic carbon (TOC) removal efficiency was only 45.0%, indicating the formation of intermediate organic products. rhhz.net

The release of TDCPP from consumer products, such as polyurethane foam, is influenced by physical factors like heat and light. The thermal and photo-initiated release of TDCPP from these materials has been shown to follow first-order kinetics. nih.gov The rate of release is directly dependent on the temperature and the intensity of UV radiation, suggesting that photolysis can play a role in its mobilization from products into the environment. nih.govresearchgate.net Once released, its low volatility and relatively high adsorption coefficient suggest it will likely adsorb to particulate matter. chemicalbook.com The Henry's law constant for TDCPP indicates a preferential partitioning to water over air. chemicalbook.com

Interactive Data Table: Abiotic Degradation of TDCPP

| Degradation Process | Key Findings | Reaction Kinetics | Influencing Factors |

|---|---|---|---|

| Hydrolysis | Slow cleavage under acidic and alkaline conditions. chemicalbook.com | Slow | pH, Temperature |

| Electrochemical Oxidation | Effective degradation of the parent compound. rhhz.net | Pseudo-first-order | Current density, Anode material |

| Photolysis | Initiates release from polyurethane foam. nih.govresearchgate.net | First-order (for release) | UV radiation intensity |

Biotic Transformation and Biodegradation Pathways of this compound by Environmental Microbial Communities

The biodegradation of this compound by environmental microorganisms presents a complex picture. While halogenated organophosphorus flame retardants are generally considered difficult to biodegrade, specific microbial consortia have demonstrated the ability to break down TDCPP. rhhz.netnih.gov

A key pathway in the microbial degradation of TDCPP involves the hydrolysis of its phosphate (B84403) ester bonds. researchgate.net Research has identified a bacterial strain, Sphingobium sp. strain TCM1, capable of degrading TDCPP. nih.gov However, this degradation process by Sphingobium sp. alone results in the formation of the toxic metabolite 1,3-dichloro-2-propanol (B29581) (1,3-DCP). nih.gov

For complete detoxification, a synergistic relationship between different bacterial species is necessary. A mixed culture of Sphingobium sp. strain TCM1 and Arthrobacter sp. strain PY1 has been shown to achieve the complete breakdown of TDCPP. nih.gov In this consortium, Sphingobium sp. TCM1 is responsible for the initial dephosphorylation of TDCPP to 1,3-DCP. Subsequently, Arthrobacter sp. PY1 degrades the toxic 1,3-DCP intermediate. nih.gov The optimal conditions for the dephosphorylation by Sphingobium sp. were found to be a temperature of 30°C and a pH of 8.5, while the dehalogenation of 1,3-DCP by Arthrobacter sp. was optimal at 35°C and a pH of 9.5. nih.gov

Studies on other microbial consortia have also indicated that the biodegradation of organophosphate flame retardants can involve both hydrolysis and hydroxylation, with intracellular enzymes playing a dominant role. nih.gov The degradation process appears to rely on the cooperative action of different bacterial genera, such as Sphingobacterium, Variovorax, and Flavobacterium. nih.gov Key enzyme families implicated in this process include cytochrome P450/NADPH-cytochrome P450 reductase and phosphatases. nih.gov

Identification and Characterization of Environmental Transformation Products and Metabolites of this compound (e.g., bis(1,3-dichloropropan-2-yl) hydrogen phosphate)

The environmental transformation and metabolism of this compound (TDCPP) lead to the formation of several key products. The most widely reported metabolite is bis(1,3-dichloro-2-propyl) phosphate (BDCPP). wikipedia.orgnih.govnih.govnih.govuky.eduiarc.frnih.gov BDCPP is the primary diester metabolite and its presence is commonly monitored in human urine as a biomarker of TDCPP exposure. nih.govnih.govuky.edu The formation of BDCPP occurs through the metabolic breakdown of TDCPP in organisms. nih.gov In vitro studies using mouse liver microsomes have shown that TDCPP is biotransformed, with a metabolic half-life of 1.8083 hours, suggesting a potential for bioaccumulation. nih.gov

In the context of microbial degradation, another significant transformation product is 1,3-dichloro-2-propanol (1,3-DCP). nih.gov This compound is formed during the initial breakdown of TDCPP by certain bacteria, such as Sphingobium sp. strain TCM1, but is considered a toxic metabolite. nih.gov

Furthermore, the metabolism of TDCPP can lead to the formation of other carcinogenic compounds. ca.gov These include 1,3-dichloro-2-propanol (1,3-DCP), 3-monochloropropane-1,2-diol (3-MCPD), epichlorohydrin (B41342), and glycidol. ca.gov

During electrochemical oxidation, five transformation products of TDCPP have been identified, although their specific structures were not detailed in the provided search results. rhhz.net The formation of these intermediates highlights the complexity of abiotic degradation pathways.

Interactive Data Table: Major Transformation Products and Metabolites of TDCPP

| Product/Metabolite | Chemical Formula | Formation Pathway | Significance |

|---|---|---|---|

| bis(1,3-dichloro-2-propyl) phosphate (BDCPP) | C₆H₁₁Cl₄O₄P | Metabolism in organisms nih.gov | Primary metabolite, biomarker of exposure. wikipedia.orgnih.govnih.govnih.govuky.eduiarc.fr |

| 1,3-dichloro-2-propanol (1,3-DCP) | C₃H₆Cl₂O | Microbial degradation nih.gov | Toxic intermediate metabolite. nih.gov |

| 3-monochloropropane-1,2-diol (3-MCPD) | C₃H₇ClO₂ | Metabolism ca.gov | Carcinogenic metabolite. ca.gov |

| Epichlorohydrin | C₃H₅ClO | Metabolism ca.gov | Carcinogenic metabolite. ca.gov |

| Glycidol | C₃H₆O₂ | Metabolism ca.gov | Carcinogenic metabolite. ca.gov |

Environmental Persistence and Partitioning Behavior of this compound in Multi-Phase Systems (e.g., Water-Sediment, Air-Particulate Matter)

This compound (TDCPP) is characterized by its moderate to high persistence in various environmental compartments. ct.gov It is expected to be persistent in water, sediment, sewage sludge, and soil. chemicalbook.com This persistence is partly due to its resistance to hydrolysis and slow biodegradation. ct.govchemicalbook.com As an additive flame retardant, TDCPP is not chemically bound to the materials it is used in, which increases the likelihood of its release into the environment over the product's lifetime. wikipedia.orgnih.gov

Once released into the environment, the partitioning behavior of TDCPP is governed by its physicochemical properties. With a log Kₒw of 3.65, it has a tendency to bioaccumulate to some extent. ct.gov Its relatively high adsorption coefficient and low volatility suggest that when emitted, TDCPP will likely adsorb to particulate matter in the air and sediment in aquatic systems. chemicalbook.com The Henry's Law constant for TDCPP indicates that it will preferentially partition to water rather than air. chemicalbook.com

TDCPP has been widely detected in various environmental media. It is found in indoor dust, with concentrations in U.S. homes ranging from a median of 1.6 ppm to a maximum of 101 ppm. ct.govgreensciencepolicy.org It has also been measured in indoor air. greensciencepolicy.org In the broader environment, TDCPP has been detected in streams, sewage influents, effluents, and sludge. ca.gov For instance, it was detected in over half of 139 streams sampled across the United States. ca.gov In the Songhua River, China, concentrations have been reported, and in seawater along the coast of China, levels have ranged from 24 to 377 ng/L. usask.ca The widespread presence of TDCPP in these different environmental phases underscores its persistence and partitioning behavior.

Interactive Data Table: Environmental Occurrence of TDCPP

| Environmental Matrix | Reported Concentrations | Geographic Location |

|---|---|---|

| Indoor Dust | Median: 1.6 ppm; Maximum: 101 ppm ct.gov | United States |

| Indoor Air | Geometric Mean: 1.2 ng/m³ greensciencepolicy.org | Boston, USA |

| Streams | Detected in over 50% of streams sampled. ca.gov | United States |

| Seawater | 24 - 377 ng/L usask.ca | Coast of China |

| Sewage | Detected in influents, effluents, and sludge. ca.gov | Sweden |

Advanced Analytical Methodologies for Environmental Monitoring of Tris 1,3 Dichloropropan 2 Yl Phosphite

High-Resolution Chromatographic and Mass Spectrometric Techniques for Trace Analysis of Tris(1,3-dichloropropan-2-yl) Phosphite (B83602) (e.g., GC-MS, LC-MS/MS, UHPLC-Orbitrap-HRMS)

The determination of tris(1,3-dichloropropan-2-yl) phosphite in environmental samples is predominantly achieved through the coupling of high-resolution chromatographic separation techniques with sensitive mass spectrometric detection. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of semi-volatile organic compounds like many organophosphate flame retardants (OPFRs). nih.govkennesaw.edu For this compound, GC-MS offers excellent chromatographic resolution and is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.govkennesaw.edu The electron ionization (EI) source is commonly used, and the resulting mass spectra provide characteristic fragmentation patterns that are crucial for qualitative identification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, particularly for OPFRs that may be thermally labile or not sufficiently volatile for GC analysis. mdpi.comnih.gov This technique is noted for its high sensitivity and selectivity, often utilizing an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.govmdpi.com The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry significantly reduces matrix interference and allows for low detection limits. mdpi.com For this compound and its metabolites, LC-MS/MS provides a robust analytical platform. uzh.chtno.nl

Ultra-High-Performance Liquid Chromatography-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Orbitrap-HRMS) represents the state-of-the-art in the analysis of emerging contaminants. mdpi.combirmingham.ac.uk The high resolving power and mass accuracy of the Orbitrap analyzer enable the confident identification of the target analyte and its transformation products without the need for reference standards in some cases. birmingham.ac.ukacs.org This is particularly valuable for non-target and suspect screening analyses. acs.org The fragmentation pathways of OPFRs can be investigated in detail using HRMS, aiding in the structural elucidation of unknown metabolites and degradation products. mdpi.comresearchgate.net

Table 1: Comparison of Advanced Analytical Techniques for this compound Analysis

| Technique | Principle | Typical Ionization | Key Advantages | Key Limitations |

|---|---|---|---|---|

| GC-MS | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. nih.gov | Electron Ionization (EI) | High chromatographic resolution for complex mixtures. nih.gov Established and robust methodology. | Potential for thermal degradation of labile compounds. Derivatization may be required for some analytes. |

| LC-MS/MS | Separation based on polarity in a liquid mobile phase, followed by tandem mass spectrometric detection. mdpi.com | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | High sensitivity and selectivity, suitable for a wide range of polarities. nih.govsemanticscholar.org Minimal sample cleanup required in some cases. semanticscholar.org | Matrix effects can suppress or enhance ion signals. bohrium.com |

| UHPLC-Orbitrap-HRMS | Fast separation using small particle columns coupled with high-resolution mass analysis. birmingham.ac.uk | Heated Electrospray Ionization (HESI) | High mass accuracy for unambiguous formula determination. mdpi.combirmingham.ac.uk Capable of non-target and suspect screening. acs.org | Higher instrument cost and complexity. Data processing can be time-consuming. |

Development and Validation of Sample Preparation and Extraction Methods for this compound in Complex Environmental Media

The successful analysis of this compound in environmental matrices such as water, soil, sediment, and dust is highly dependent on the efficiency of the sample preparation and extraction steps. ca.govca.gov The primary goal is to isolate the target analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of OPFRs from aqueous samples. chromatographyonline.comsci-hub.seresearchgate.net Various sorbent materials, such as Oasis HLB, are employed to retain the analytes from the water sample, which are then eluted with a small volume of an organic solvent. sci-hub.se This method is effective for concentrating trace amounts of this compound from large volumes of water. nih.gov

For solid matrices like soil, sediment, and dust, ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are common approaches. mdpi.comresearchgate.netresearchgate.net These techniques use organic solvents to extract the target compounds from the solid sample, with the assistance of ultrasonic waves or microwaves to improve extraction efficiency. mdpi.comresearchgate.net The choice of solvent is critical and is often a mixture of polar and non-polar solvents to ensure the effective extraction of OPFRs with a wide range of polarities. researchgate.net Following extraction, a cleanup step using SPE with materials like silica (B1680970) gel or alumina (B75360) may be necessary to remove co-extracted interferences. researchgate.net

Method validation is a critical component to ensure the reliability of the analytical data. This process typically involves assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy (as recovery), precision (as relative standard deviation), and matrix effects. bohrium.comchromatographyonline.com

Table 2: Common Sample Preparation and Extraction Methods for this compound

| Method | Environmental Matrix | Principle | Typical Solvents/Sorbents |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water (surface water, wastewater) chromatographyonline.comnih.gov | Analyte partitioning between a solid sorbent and the liquid sample. researchgate.net | Oasis HLB, C18; Elution with methanol, dichloromethane, ethyl acetate. sci-hub.seresearchgate.net |

| Ultrasonic-Assisted Extraction (UAE) | Soil, Sediment, Dust, Biota ca.govresearchgate.net | Use of ultrasonic energy to enhance solvent extraction efficiency. researchgate.net | Dichloromethane, hexane, acetone. ca.govresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Soil, Sediment mdpi.comresearchgate.net | Use of microwave energy to heat the solvent and sample, accelerating extraction. mdpi.com | Acetone, hexane. researchgate.net |

Quantitative Analysis, Quality Assurance, and Quality Control Protocols in Environmental Measurements of this compound

To ensure the accuracy and reliability of environmental monitoring data for this compound, stringent quality assurance (QA) and quality control (QC) protocols are essential. vjs.ac.vnnih.gov

Quantitative analysis is typically performed using the internal standard method. vjs.ac.vn Isotopically labeled analogs of the target analyte are often used as internal standards to correct for variations in extraction efficiency and instrumental response. sci-hub.se Calibration curves are generated using a series of standards of known concentrations. vjs.ac.vn

Quality Assurance and Quality Control (QA/QC) procedures involve the analysis of several types of control samples in each analytical batch: ca.govca.govca.gov

Method Blanks: These are analyte-free samples that are subjected to the entire analytical process to check for contamination during sample preparation and analysis. ca.govnih.gov

Spiked Blanks (Laboratory Control Samples): A known amount of the target analyte is added to a clean matrix and analyzed to assess the accuracy and precision of the method. ca.gov Recoveries are expected to fall within a predefined range. nih.gov

Matrix Spikes: A known amount of the analyte is added to an actual environmental sample to evaluate the effect of the sample matrix on the analytical performance. chromatographyonline.com

Duplicate Samples: Analyzing duplicate samples provides a measure of the method's precision. ca.govnih.gov

Certified Reference Materials (CRMs): When available, CRMs from recognized institutions are analyzed to provide an independent assessment of method accuracy. ca.govhbm4eu.eu However, CRMs specifically for this compound may be limited. hbm4eu.eu

The limits of detection (LOD) and quantification (LOQ) are also determined as part of the QA/QC protocol, typically based on the signal-to-noise ratio in low-level standards or spiked samples. vjs.ac.vnfrontiersin.org

Application of Non-Target and Suspect Screening Approaches for Novel Transformation Products of this compound in Environmental Samples

This compound can undergo transformation in the environment through biotic and abiotic processes, leading to the formation of various transformation products (TPs). mdpi.com These TPs may have different toxicological profiles than the parent compound. Non-target and suspect screening approaches, primarily using high-resolution mass spectrometry (HRMS), are powerful tools for identifying these novel compounds. acs.orgmdpi.comnih.gov

Suspect screening involves searching for a predefined list of potential TPs in the HRMS data. This list can be generated based on predicted degradation pathways or known metabolites of structurally similar compounds. gist.ac.kr

Non-target screening is a more comprehensive approach where the full-scan HRMS data is mined for all detectable compounds that are present in the environmental sample but absent in a control or blank sample. mdpi.com Advanced data processing software is used to identify potential TPs, and their structures are then elucidated based on their accurate mass, isotopic patterns, and fragmentation spectra. nih.govgist.ac.kr The identification of TPs of other OPFRs, such as tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCIPP), has been successfully demonstrated using these techniques, and similar approaches can be applied to this compound. birmingham.ac.ukfrontiersin.org

The identification of TPs is crucial for a comprehensive risk assessment of this compound in the environment, as it provides a more complete picture of the potential contaminants and their fate. mdpi.com

Ecological Research on the Impacts of Tris 1,3 Dichloropropan 2 Yl Phosphite on Environmental Systems

Investigations into the Effects of Tris(1,3-dichloropropan-2-yl) Phosphite (B83602) on Aquatic Microorganisms and Algal Physiological Processes (e.g., Phaeodactylum tricornutum, photosynthetic activity, oxidative stress response)

Tris(1,3-dichloropropan-2-yl) phosphite, also known as Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), is an organophosphate flame retardant whose widespread use and persistence in aquatic environments have raised concerns about its ecological impact. nih.gov Research into its effects on primary producers, such as marine algae, is crucial for understanding its potential to disrupt aquatic ecosystems.

Studies on the marine diatom Phaeodactylum tricornutum have revealed significant toxic effects. nih.gov Exposure to TDCPP leads to morphological damage and inhibits growth, with a 96-hour median effective concentration (EC₅₀) value of 3.71 mg L⁻¹. nih.govresearchgate.net This growth inhibition is accompanied by a decline in photosynthetic pigments and reduced photosynthetic activity, indicating that photosynthesis is a primary target of TDCPP toxicity. nih.gov

At the cellular level, TDCPP induces oxidative stress in algal cells. nih.gov Although the activities of antioxidant enzymes like glutathione (B108866) peroxidase and glutathione reductase are stimulated in response to the chemical, this defense mechanism appears insufficient to mitigate the damage. nih.gov The persistence of oxidative stress is evidenced by elevated levels of reactive oxygen species (ROS) and increased lipid peroxidation. nih.gov Transcriptomic analysis of P. tricornutum exposed to TDCPP identified 3,312 differentially expressed genes, with significant alterations in genes related to photosynthesis. nih.gov Furthermore, the compound was found to affect metabolic pathways including amino acid, nitrogen, nucleotide, and lipid metabolism, suggesting that TDCPP inflicts damage on algae through multiple molecular pathways. nih.gov

Table 1: Effects of this compound on Phaeodactylum tricornutum

| Parameter | Observed Effect | Quantitative Data | Source |

|---|---|---|---|

| Growth | Inhibition and morphological damage | 96-h EC₅₀ = 3.71 mg L⁻¹ | nih.govresearchgate.net |

| Photosynthesis | Decline in pigments and photosynthetic activity | Key target based on transcriptomic analysis | nih.gov |

| Oxidative Stress | Elevated reactive oxygen species (ROS) and lipid peroxidation | Occurred despite stimulation of antioxidant enzymes | nih.gov |

| Gene Expression | Alteration of 3,312 genes | Genes related to photosynthesis, amino acid, nitrogen, and lipid metabolism were affected | nih.gov |

Research on Developmental and Physiological Responses in Non-Mammalian Aquatic Organisms Exposed to this compound (e.g., embryonic heart development in Oryzias melastigma)

The developmental toxicity of TDCPP has been a significant area of investigation, particularly its effects on the early life stages of fish. Studies using the marine medaka (Oryzias melastigma) as a model organism have demonstrated that TDCPP is toxic to cardiac development. nih.gov Embryos exposed to TDCPP at concentrations ranging from 0.04 to 40 μg/L exhibited significant effects on heart development, even though survival rates were not impacted. nih.gov

Key findings include a significant increase in heart rate in the later stages of embryonic development (10 days post-fertilization). nih.gov Morphological changes were also observed, such as a narrowed distance between the sinus venosus and bulbus arteriosus (SV–BA). nih.gov At a molecular level, TDCPP exposure modulated the expression of several genes crucial for cardiac development, including COX-2, BMP4, FGF8, and GATA4. nih.gov The expression of these genes was generally downregulated at earlier stages of development, with some upregulation observed later, indicating a complex temporal response to TDCPP exposure. nih.gov Further research has shown that exposure to 50 μg/L TDCPP can lead to pericardial cysts and cardiac linearization in newly hatched fish. nih.gov These studies suggest that the early stages of cardiac development are a particularly sensitive window for TDCPP-induced toxicity. nih.gov

Beyond cardiotoxicity, TDCPP exposure has been linked to other developmental issues in fish. In zebrafish (Danio rerio), it has been shown to cause defects in tail fin development, including bent spines and damaged caudal fins. researchgate.net Chronic exposure to environmentally relevant concentrations of TDCPP was also found to inhibit the growth of female zebrafish, resulting in shorter body length and lighter body mass. nih.gov This growth inhibition may be linked to the downregulation of genes along the growth hormone/insulin-like growth factor (GH/IGF) axis. nih.gov

Table 2: Developmental and Physiological Effects of this compound on Aquatic Organisms

| Organism | Endpoint | Observed Effect | Source |

|---|---|---|---|

| Oryzias melastigma (Marine Medaka) | Embryonic Heart Development | Increased heart rate, narrowed SV-BA distance, pericardial cysts, cardiac linearization | nih.govnih.gov |

| Oryzias melastigma (Marine Medaka) | Gene Expression (Cardiac) | Modulated expression of COX-2, BMP4, FGF8, GATA4 | nih.gov |

| Danio rerio (Zebrafish) | Fin Development | Bent spine, defective caudal fin, damaged tip | researchgate.net |

| Danio rerio (Zebrafish) | Growth | Inhibited growth (shorter body length, lighter mass) in females | nih.govnih.gov |

| Daphnia magna | Reproduction & Growth | Decreased fecundity and body length in F0 and F1 generations | nih.gov |

Studies on Bioaccumulation and Bioconcentration Potential of this compound in Environmental Food Webs

The potential for a chemical to accumulate in organisms at concentrations higher than in the surrounding environment is a key factor in its ecological risk. TDCPP has demonstrated a substantial potential for bioaccumulation and bioconcentration in aquatic organisms. nih.gov Studies have shown that concentrations of TDCPP in aquatic life can be 10 to 100 times greater than in the water from the same areas.

Research using zebrafish (Danio rerio) provides specific data on the bioconcentration of TDCPP. After a 120-day exposure to environmentally relevant concentrations, TDCPP accumulated in various tissues, including the brain, gonad, and liver. nih.gov The bioconcentration factors (BCFs) varied between sexes and tissues. In female zebrafish, the BCFs were 460 for the brain, 38 for the gonad, and 87 for the liver. nih.gov In males, the corresponding BCFs were 26, 55, and 110. nih.gov This indicates that TDCPP accumulates to a greater extent in the brains of females compared to males. nih.gov

Bioaccumulation has also been confirmed in the embryos of the marine medaka, Oryzias melastigma, where the internal concentration of TDCPP increased with the exposure concentration. nih.gov Furthermore, interactions with other environmental materials can influence TDCPP's bioavailability. One study found that the presence of nano-titanium dioxide (nano-TiO₂) enhanced the bioconcentration of TDCPP in zebrafish. nih.gov The nano-TiO₂ particles adsorb TDCPP and can act as a carrier, facilitating the uptake and translocation of the chemical into fish tissues like the liver, brain, and gonads. nih.gov

Table 3: Bioconcentration Factors (BCFs) of this compound in Adult Zebrafish (Danio rerio) after 120-Day Exposure

| Tissue | BCF in Females | BCF in Males | Source |

|---|---|---|---|

| Brain | 460 | 26 | nih.gov |

| Gonad | 38 | 55 | nih.gov |

| Liver | 87 | 110 | nih.gov |

Methodological Frameworks and Approaches for Ecological Risk Assessment of this compound in Natural Ecosystems

Given its widespread detection in the environment and observed toxicity, TDCPP is considered a high priority for aquatic life risk assessment. nih.govresearchgate.net Ecological risk assessment for TDCPP in natural ecosystems often involves a safety threshold method, which compares toxicity data with environmental exposure data. researchgate.netnih.gov This approach typically uses species sensitivity distributions (SSDs) to derive a hazardous concentration for 5% of organisms (HC₅), which is considered a protective threshold for the ecosystem. nih.gov

One such assessment for freshwater organisms calculated an HC₅ of 877 μg/L based on traditional acute toxicity endpoints like the median lethal concentration (LC₅₀) or median effective concentration (EC₅₀). nih.gov When this value was compared to the 90th percentile of measured environmental concentrations in surface water (65.22 ng/L), the risk appeared low. researchgate.net However, a different picture emerges when more sensitive, chronic endpoints are used. researchgate.net An HC₅ derived from growth and development toxicity data was calculated to be 33.33 ng/L. researchgate.net Comparing this more sensitive threshold to the environmental exposure data resulted in a margin of safety below 1, indicating a significant ecological risk related to developmental and growth toxicity. researchgate.net

Another common approach in ecological risk assessment is the calculation of a risk quotient (RQ). This is typically the ratio of the predicted environmental concentration (PEC) or measured environmental concentration (MEC) to the predicted no-effect concentration (PNEC). While detailed RQ calculations for TDCPP were not the focus of the available literature, this method is a standard framework for other organophosphate flame retardants and is applicable to TDCPP. frontiersin.org These frameworks highlight the critical importance of selecting appropriate and sensitive toxicological endpoints to avoid underestimating the ecological risks posed by contaminants like TDCPP. researchgate.net

Regulatory Science and Environmental Management of Tris 1,3 Dichloropropan 2 Yl Phosphite

Analysis of International and National Regulatory Classifications and Control Measures for Tris(1,3-dichloropropan-2-yl) Phosphite (B83602) as an Environmental Contaminant

Tris(1,3-dichloropropan-2-yl) phosphite, commonly known as TDCPP or chlorinated tris, has faced increasing regulatory scrutiny globally due to its environmental persistence and potential health risks. wikipedia.orgnih.gov As an additive flame retardant, it is not chemically bound to the products it is used in, such as polyurethane foam, allowing it to be released into the environment over time. wikipedia.org This has led to its widespread detection in indoor dust, air, and various environmental compartments. wikipedia.orgregulations.gov

Internationally, the European Chemicals Agency (ECHA) has identified TDCPP as a substance of very high concern and it is under assessment as part of the REACH regulations. wikipedia.org In the United States, there is no comprehensive federal ban, but several states have implemented their own control measures. One of the most significant national actions was in California, where TDCPP was listed as a carcinogen under Proposition 65 in 2011. wikipedia.orgca.gov This listing requires businesses to provide warnings to Californians about significant exposures. ca.gov Following this, California banned the sale of new upholstered furniture, certain children's products, and mattress foam containing more than 0.1% of TDCPP, effective in 2020. ca.gov Other states, including Vermont, Maryland, and Washington, have also banned TDCPP in certain children's products and residential furniture. ct.govhealthvermont.gov

The table below summarizes key regulatory actions and classifications for TDCPP in different jurisdictions.

| Jurisdiction | Regulatory Body/Action | Classification/Control Measure |

| European Union | ECHA (REACH) | Suspected carcinogen; under CORAP assessment. wikipedia.org |

| United States (California) | Proposition 65 | Listed as a chemical known to cause cancer. ca.gov |

| United States (California) | State Law (2020) | Banned at concentrations >0.1% in new upholstered furniture, specific children's products, and mattress foam. ca.gov |

| United States (Vermont) | State Law | Banned at concentrations >0.1% by weight in children's products and residential upholstered furniture. healthvermont.gov |

| United States (Other States) | Various State Laws | States such as Maryland and Washington have enacted bans on TDCPP in certain consumer products, particularly those intended for children. ct.gov |

Policy and Research Implications of Utilizing this compound as a Replacement for Phased-Out Brominated Flame Retardants

The widespread use of TDCPP is a direct consequence of policies that phased out polybrominated diphenyl ethers (PBDEs), a class of brominated flame retardants. ca.gov Specifically, following the 2005 phase-out of PentaBDE in the United States, TDCPP became one of the primary flame retardants used in flexible polyurethane foam. wikipedia.org This foam is utilized in a vast array of consumer products, including upholstered furniture, automobiles, and numerous baby products like car seats and nap mats. wikipedia.orgct.govca.gov

This transition from PBDEs to TDCPP exemplifies a phenomenon often termed "regrettable substitution," where a chemical of concern is replaced by another that is later found to have its own significant environmental and health risks. nih.gov The policy implication is critical: regulations focusing on a single chemical or a narrow class of chemicals can inadvertently drive the market toward alternatives that have not been adequately assessed for safety. This has led to calls for more comprehensive chemical management policies that assess alternatives more thoroughly before they are widely adopted and that encourage the use of non-chemical fire safety solutions where feasible.

From a research perspective, the case of TDCPP highlights the need for comparative hazard assessments. Initial research focused on the toxicity of PBDEs, leading to their phase-out. However, subsequent research revealed that TDCPP, the replacement, is also associated with adverse health outcomes, including carcinogenicity and endocrine disruption. wikipedia.orgnih.gov This has spurred further investigation into the entire class of organophosphate flame retardants (OPFRs) to avoid a repeating cycle of regrettable substitutions. nih.govmst.dk The experience with TDCPP underscores the importance of a class-based approach to chemical regulation and the need for robust toxicological data before a chemical is used as a large-scale replacement.

The Role of Academic Research Data in Informing Environmental Policy and Risk Management Strategies for this compound

Academic research has been fundamental in shaping the environmental policies and risk management strategies applied to TDCPP. Scientific data on its toxicity, environmental prevalence, and routes of human exposure have provided the evidence base for regulatory action.

Early toxicological research was pivotal. Studies using the Ames test identified metabolites of TDCPP as mutagenic, and two-year rodent bioassays demonstrated that chronic exposure led to a significant increase in the incidence of liver and brain tumors. wikipedia.orgregulations.gov This body of evidence on its carcinogenicity was a primary driver for the California Office of Environmental Health Hazard Assessment (OEHHA) to list TDCPP under Proposition 65. wikipedia.orgregulations.gov

Furthermore, environmental monitoring and exposure science have played a crucial role. Academic studies were the first to detect TDCPP in a high percentage of U.S. household dust samples and in the foam of consumer products, including over a third of tested baby products. wikipedia.orgct.govhealthvermont.gov This research brought public and regulatory attention to the chemical, highlighting that exposure was widespread and began in early life. wikipedia.org Biomonitoring studies that detected the TDCPP metabolite, bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), in the vast majority of the U.S. population confirmed that people were not only in contact with the chemical but were also absorbing it into their bodies. nih.govnih.gov

These research findings directly informed risk management strategies by:

Identifying Vulnerable Populations: Research showing high exposure in infants and children due to their behaviors (e.g., hand-to-mouth contact) and proximity to contaminated dust on floors has been critical. wikipedia.orgca.gov This evidence supported the implementation of state-level bans on TDCPP in children's products. ca.govct.gov

Establishing Exposure Pathways: By identifying dust as a major exposure route, research has guided public health recommendations, such as increased ventilation and regular cleaning, to mitigate risk. nih.gov

Providing Data for Risk Assessments: Academic studies provide the exposure and hazard data used by agencies like the U.S. Consumer Product Safety Commission (CPSC) to establish acceptable daily intake levels and assess potential health risks from exposure. nih.gov

In essence, the progression of TDCPP from a widely used chemical to a regulated substance of concern is a clear example of the critical role academic research plays in identifying environmental health threats and providing the scientific foundation for protective public policy.

Future Research Trajectories and Knowledge Frontier in Tris 1,3 Dichloropropan 2 Yl Phosphite Studies

Identification of Critical Knowledge Gaps in the Comprehensive Understanding of Tris(1,3-dichloropropan-2-yl) Phosphate's Environmental Lifecycle

Despite numerous studies identifying TDCPP as a prevalent environmental contaminant, significant gaps persist in our understanding of its complete environmental lifecycle. nih.govnih.gov Its slow degradation and incomplete removal during wastewater treatment processes are known, but a detailed picture of its transformation pathways, the identity and toxicity of its degradation products, and its potential for long-range environmental transport requires further investigation. wikipedia.org A critical review of existing literature reveals several key areas where knowledge is lacking. nih.gov

There is a notable absence of information regarding the metabolism of TDCPP in humans and the rate of its absorption through the skin. nih.gov While its primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), is used for biomonitoring, the complete metabolic pathway is not fully elucidated. nih.gov Furthermore, data on the leaching rates and mechanisms of TDCPP from various consumer products, such as furniture and electronics, are needed to accurately model human exposure and environmental loading. nih.govnih.gov The long-term fate of TDCPP in soil and sediment, including its bioavailability to terrestrial organisms and potential for groundwater contamination, represents another significant unknown. researchgate.net

| Domain | Specific Knowledge Gap | Research Priority | Rationale |

|---|---|---|---|

| Environmental Fate & Transport | Long-range atmospheric transport potential and deposition patterns. | High | To understand the global distribution and presence of TDCPP in remote ecosystems. |

| Environmental Fate & Transport | Identification and toxicity of environmental transformation products. | High | Transformation products may be more persistent or toxic than the parent compound. |

| Bioaccumulation & Trophic Transfer | Bioaccumulation potential in terrestrial food webs. | Medium | While studied in aquatic systems, terrestrial pathways are less understood. researchgate.net |

| Human Exposure & Metabolism | Quantitative data on dermal absorption rates from contact with treated materials. | High | Dermal contact is a potentially significant but poorly quantified exposure pathway. nih.govnih.gov |

| Human Exposure & Metabolism | Comprehensive understanding of human metabolism and excretion kinetics. | High | Essential for refining risk assessments based on biomonitoring data. nih.gov |

| Source & Release | Leaching rates and mechanisms from aging consumer products. | High | Crucial for modeling indoor exposure and environmental release over a product's full lifespan. nih.gov |

Exploration of Emerging Analytical and Modeling Approaches for More Comprehensive Tris(1,3-dichloropropan-2-yl) Phosphate Research

Advancements in analytical chemistry and computational modeling offer powerful tools to address the knowledge gaps in TDCPP research. The complexity of environmental and biological samples necessitates highly sensitive and selective analytical methods to detect the low concentrations at which TDCPP and its metabolites often occur. researchgate.net

Emerging analytical techniques are moving beyond traditional methods to provide more comprehensive screening. High-resolution mass spectrometry (HRMS), for instance, enables not only the targeted detection of known compounds like TDCPP but also non-target and suspect screening for previously unidentified metabolites and environmental degradation products. nih.gov The development of advanced sample pretreatment methods, such as accelerated solvent extraction (ASE) and sophisticated solid-phase extraction (SPE), enhances the efficiency and accuracy of detecting organophosphate esters in complex matrices like biota and consumer products. nih.gov Furthermore, the development of portable and rapid sensing technologies, including colorimetric, fluorescence, and electrochemical sensors, holds promise for more convenient and routine monitoring of organophosphates in the field, although these are more developed for pesticides than for flame retardants. rsc.orgbohrium.com

In parallel, sophisticated modeling approaches are needed. Pharmacokinetic (PK) models can help translate biomonitoring data into estimates of external exposure, while environmental fate and transport models can predict the distribution of TDCPP across different environmental compartments. However, the accuracy of these models is contingent on acquiring better empirical data on key parameters, such as the compound's physicochemical properties and degradation rates—highlighting the synergy between analytical and modeling research. nih.gov

| Methodology Type | Specific Approach | Application in TDCPP Research | Advantage Over Traditional Methods |

|---|---|---|---|

| Analytical Chemistry | High-Resolution Mass Spectrometry (HRMS) | Non-target screening for novel metabolites and degradation products in environmental and biological samples. nih.gov | Broader scope of detection beyond pre-defined target compounds. |

| Analytical Chemistry | Accelerated Solvent Extraction (ASE) | Efficient extraction of TDCPP from solid matrices like dust, soil, and product materials. nih.gov | Reduced solvent consumption and faster extraction times compared to Soxhlet. |

| Analytical Chemistry | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Highly sensitive and selective quantification of TDCPP and its polar metabolites in water and biological fluids. nih.gov | Superior performance for analyzing polar, non-volatile compounds compared to GC-MS. |

| Computational Modeling | Physiologically Based Pharmacokinetic (PBPK) Modeling | To simulate the absorption, distribution, metabolism, and excretion of TDCPP in humans and wildlife. | Provides a mechanistic basis for risk assessment and extrapolation between species. |

| Computational Modeling | Environmental Fate and Transport Models | Predicting the partitioning and movement of TDCPP in air, water, soil, and sediment. | Allows for forecasting of environmental concentrations and identifying accumulation hotspots. |

Interdisciplinary Research Needs for a Holistic Assessment of Tris(1,3-dichloropropan-2-yl) Phosphate in Global Environmental Systems

A comprehensive assessment of TDCPP's impact requires transcending traditional disciplinary boundaries. The journey of the chemical from production to its ultimate environmental fate and biological impact involves processes that are the purview of materials science, environmental chemistry, toxicology, ecology, and public health. A holistic understanding can only be achieved through integrated, interdisciplinary research. nih.gov

For example, materials scientists and chemists are needed to characterize the release of TDCPP from consumer products. researchgate.net Environmental chemists and modelers can then track its distribution through indoor and outdoor environments. wikipedia.orgnih.gov Ecologists and toxicologists must collaborate to assess its impact on various organisms and ecosystem functions, from soil invertebrates to aquatic life and vertebrates. researchgate.net Finally, epidemiologists and public health experts are essential for linking environmental exposure data with human health outcomes, using data from biomonitoring studies to inform risk assessment and policy. nih.govnih.gov This collaborative approach is necessary to create a complete picture of the risks posed by TDCPP and to effectively manage them.

| Collaborating Disciplines | Key Research Question | Combined Output |

|---|---|---|

| Materials Science & Environmental Chemistry | How do product composition and aging affect the release rate of TDCPP into the indoor environment? | Source emission models for predicting indoor air and dust concentrations. nih.gov |

| Environmental Toxicology & Ecology | What are the sublethal effects of chronic, low-dose TDCPP exposure on ecosystem structure and function? | Ecological risk assessments that consider population-level and community-level impacts. researchgate.net |

| Exposure Science & Epidemiology | What are the primary pathways of human exposure, and are they associated with observed health effects in the population? | Evidence-based public health policies and exposure mitigation strategies. nih.gov |

| Chemistry, Toxicology & Regulatory Science | What is the complete risk profile of TDCPP, including its transformation products, to inform regulatory decisions? | Comprehensive risk assessments for guiding chemical management and regulation. health.state.mn.us |

Development of Sustainable Alternatives and Green Chemistry Solutions for Applications Currently Utilizing Tris(1,3-dichloropropan-2-yl) Phosphate

A crucial long-term research goal is the development and implementation of safer, more sustainable alternatives to TDCPP. This endeavor is rooted in the principles of green chemistry, which advocate for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The focus is shifting away from halogenated compounds like TDCPP towards inherently less hazardous alternatives. greenchemicals.euspecialchem.com

Research into sustainable flame retardants is exploring several promising avenues. One major area is the development of halogen-free, phosphorus-based flame retardants. clariant.com These can include inorganic phosphates, such as ammonium (B1175870) polyphosphate, which often function through an intumescent mechanism, forming a protective char layer upon heating. greenchemicals.eu Another innovative approach involves creating reactive-type flame retardants that are chemically bonded into the polymer matrix, significantly reducing their potential to leach into the environment.

Furthermore, there is growing interest in bio-based flame retardants derived from renewable resources and waste materials. mdpi.com Substances like lignin, cellulose (B213188) nanofibers, and even DNA from fish waste have inherent flame-retardant properties that can be harnessed. mdpi.com Another green chemistry strategy involves designing flame retardants that are biodegradable, breaking down into harmless substances at the end of their service life, thus avoiding long-term environmental persistence. Clariant's Exolit™ OP Terra line, for example, utilizes renewable feedstocks to create flame retardants that are drop-in replacements for their fossil-based counterparts. clariant.com The ultimate goal is to achieve fire safety without compromising environmental and human health.

| Flame Retardant | Chemical Class | Mechanism Type | Key Sustainability Advantage | Source |

|---|---|---|---|---|

| TDCPP | Chlorinated Organophosphate | Additive | None (Target for replacement) | wikipedia.org |

| Ammonium Polyphosphate | Inorganic Phosphorus | Additive (Intumescent) | Halogen-free, lower smoke and toxicity. | greenchemicals.eu |

| Exolit™ OP (Renewable-based) | Organophosphorus (Phosphinate) | Additive | Halogen-free, derived from renewable feedstocks, recyclable. | clariant.com |

| Lignin/Cellulose-based FRs | Bio-based Polymer | Additive or Reactive | Derived from renewable biomass, potentially biodegradable. | mdpi.com |

| DNA (from fish waste) | Biopolymer | Additive (Intumescent) | Derived from waste stream, renewable, halogen-free. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.